(2S,3S)-2,3-bis(methoxymethoxy)butane-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2,3-bis(methoxymethoxy)butane-1,4-diol is an organic compound with the molecular formula C8H18O6 It is a derivative of butane-1,4-diol, where the hydroxyl groups at positions 2 and 3 are protected by methoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-bis(methoxymethoxy)butane-1,4-diol typically involves the protection of the hydroxyl groups of butane-1,4-diol. One common method is the reaction of butane-1,4-diol with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran or dimethylformamide at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same principles as laboratory methods. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2,3-bis(methoxymethoxy)butane-1,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound back to butane-1,4-diol.
Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic or basic conditions can facilitate the substitution of methoxymethyl groups with other functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can regenerate butane-1,4-diol.
Scientific Research Applications
(2S,3S)-2,3-bis(methoxymethoxy)butane-1,4-diol has several applications in scientific research:
Chemistry: It serves as a protected diol in organic synthesis, allowing for selective reactions at other functional groups without interference from the hydroxyl groups.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It may be used as an intermediate in the synthesis of drug candidates or active pharmaceutical ingredients.
Industry: The compound can be employed in the production of polymers, resins, and other materials where protected diols are required.
Mechanism of Action
The mechanism of action of (2S,3S)-2,3-bis(methoxymethoxy)butane-1,4-diol primarily involves its role as a protected diol. The methoxymethyl groups protect the hydroxyl groups from unwanted reactions, allowing for selective transformations at other sites in the molecule. Upon deprotection, the hydroxyl groups are revealed, enabling further functionalization or incorporation into more complex structures.
Comparison with Similar Compounds
Similar Compounds
Butane-1,4-diol: The parent compound, which lacks the methoxymethyl protection.
(2R,3R)-2,3-bis(methoxymethoxy)butane-1,4-diol: The enantiomer of the compound .
1,2-bis(methoxymethoxy)ethane: A shorter-chain analogue with similar protective groups.
Uniqueness
(2S,3S)-2,3-bis(methoxymethoxy)butane-1,4-diol is unique due to its specific stereochemistry and the presence of methoxymethyl protective groups. This combination allows for selective reactions and the synthesis of complex molecules with high precision. The compound’s ability to undergo various chemical transformations while maintaining the integrity of the protected hydroxyl groups makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(2S,3S)-2,3-bis(methoxymethoxy)butane-1,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O6/c1-11-5-13-7(3-9)8(4-10)14-6-12-2/h7-10H,3-6H2,1-2H3/t7-,8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLLHXOANNRBLV-YUMQZZPRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC(CO)C(CO)OCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCO[C@@H](CO)[C@H](CO)OCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.